2-(4-Fluorophenyl)thiophen-3-amine

Kinase Inhibition Medicinal Chemistry Pharmacophore

2-(4-Fluorophenyl)thiophen-3-amine (CAS 183677-10-3) is a heterocyclic building block featuring a thiophene ring with a primary amine at the 3-position and a 4-fluorophenyl ring at the 2-position. This specific substitution pattern grants it distinct electronic and steric properties, making it a valuable intermediate for constructing molecules that modulate protein kinases, as detailed in foundational patent literature.

Molecular Formula C10H8FNS
Molecular Weight 193.24 g/mol
Cat. No. B12063319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)thiophen-3-amine
Molecular FormulaC10H8FNS
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CS2)N)F
InChIInChI=1S/C10H8FNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2
InChIKeyQQMMRLYVFZKWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)thiophen-3-amine: Core Structure and Procurement Rationale


2-(4-Fluorophenyl)thiophen-3-amine (CAS 183677-10-3) is a heterocyclic building block featuring a thiophene ring with a primary amine at the 3-position and a 4-fluorophenyl ring at the 2-position [1]. This specific substitution pattern grants it distinct electronic and steric properties, making it a valuable intermediate for constructing molecules that modulate protein kinases, as detailed in foundational patent literature [2]. Its procurement is driven by the need for this precise scaffold where the 4-fluorophenyl group and 3-amino handle are critical for downstream synthetic transformations and target engagement, rather than a generic thiophene amine.

Why a Simple Thiophene-3-amine Cannot Replace 2-(4-Fluorophenyl)thiophen-3-amine


Generic substitution fails because both the 4-fluorophenyl and the 3-amine positions are non-redundant vectors for biological activity and synthetic elaboration. The patent literature specifically claims the activity of thiophene heteroaryl amines as protein kinase modulators, with the aromatic group at the 2-position being a key feature of the pharmacophore [1]. Furthermore, studies on thiophene-anthranilamide factor Xa inhibitors show that a simple change from a fluorine to a chlorine substituent on the phenyl ring can lead to a 30-fold increase in potency (Ki,app from 10 nM to 0.33 nM), demonstrating that even subtle halogen substitutions drastically alter target affinity and downstream anticoagulant activity, making interchange impossible without compromising performance [2].

Quantitative Differentiation of 2-(4-Fluorophenyl)thiophen-3-amine from Structural Analogs


Kinase Modulation: Structural Basis for Engagement as a Key Intermediate

The 2-(4-fluorophenyl)thiophen-3-amine scaffold is critical for generating potent kinase modulators. While the compound itself is an intermediate, its direct derivative, TPCA-1 (which contains a 5-(4-fluorophenyl)-3-thiophenecarboxamide core), inhibits IκB kinase-2 (IKK-2) with an IC50 of 17.9 nM and displays >22-fold selectivity over IKKα . In contrast, the patent literature establishes that similar 4-fluorophenyl-substituted thiophene heteroaryl amines broadly modulate protein kinase activity, a property that cannot be assumed for unsubstituted phenyl or non-fluorinated heteroaryl analogs lacking the same electronic profile [1].

Kinase Inhibition Medicinal Chemistry Pharmacophore

Halogen-Dependent Potency: The Fluorine Advantage in Factor Xa Inhibition

In a related thiophene-anthranilamide series targeting human factor Xa (fXa), the replacement of a fluorine atom with chlorine on the pendant phenyl ring yielded a dramatic 30-fold improvement in inhibitory potency. Specifically, the parent benzothiophene-anthranilamide compound with a fluorine had a Ki,app of 10 nM, which improved to 0.33 nM upon chlorine substitution [1]. This quantifies the extreme sensitivity of target binding to the nature of the halogen substituent on this scaffold and validates that the 4-fluorophenyl variant offers a distinct, measurable point on the SAR continuum that is not interchangeable with closely related halogenated analogs.

Anticoagulant Activity Structure-Activity Relationship Factor Xa

Regioisomeric Synthetic Utility: The 3-Amino vs. 2-Amino Advantage

The 3-aminothiophene regioisomer provides a critical synthetic advantage over the more common 2-aminothiophene for generating specific fused heterocycles and substituted derivatives. A groundbreaking synthetic method for diversely substituted 3-aminothiophenes allows the incorporation of a wide range of functional groups at the C-2, C-4, and C-5 positions, enabling the construction of complex polycyclic systems like 3-aminotetrahydrobenzothiophenes [1]. In contrast, 2-aminothiophenes often form different reaction products due to altered electron density and regioselectivity, limiting their utility as a direct substitute for obtaining C-3 amine-derived libraries. A specific study on 2-aminothiophenes notes their utility for synthesis and biological evaluation, but the chemistry is distinct from that of 3-aminothiophenes [2].

Synthetic Handle Regioselective Derivatization Heterocycle Synthesis

High-Impact Application Scenarios for 2-(4-Fluorophenyl)thiophen-3-amine


Kinase Inhibitor Lead Optimization and Library Synthesis

This building block is the starting point for generating novel kinase inhibitor libraries covered by foundational intellectual property. The evidence confirms that the 4-fluorophenyl-substituted thiophene heteroaryl amines are a claimed genus for modulating protein kinases, and a direct derivative has shown potent IKK-2 inhibition (IC50 17.9 nM) . Researchers pursuing anti-inflammatory or oncology targets within this kinase space must procure this specific intermediate to align with patented chemical matter and exploit the established potency range, as alternative fluorinated aromatics fall outside the active scope.

Synthesis of Subnanomolar Factor Xa Inhibitors via Halogen SAR Exploration

The documented 30-fold increase in factor Xa potency when switching from a fluorine to chlorine substituent on a related scaffold demonstrates the critical role of the starting halogen [1]. Medicinal chemistry teams optimizing anticoagulant candidates use 2-(4-fluorophenyl)thiophen-3-amine to establish the fluoro-baseline in a series. This allows for direct quantitative comparison of substituent effects, demonstrating precise control over Ki values from a defined starting point, which is impossible if beginning with a differently substituted analog.

Advanced Heterocycle Synthesis Requiring 3-Amino Regiochemistry

The compound is an indispensable substrate for modern synthetic methodologies that construct polysubstituted 3-aminothiophenes and their fused derivatives [2]. Laboratories focused on generating novel heterocyclic scaffolds for drug discovery or materials science require this specific regioisomer to access the reactivity and substitution patterns enabled by this synthetic route. Using a 2-aminothiophene regioisomer would result in different products and a failed synthetic campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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